molecular formula C7H4ClNS2 B14408385 7-Chloro-1,4,2-benzodithiazine CAS No. 82946-26-7

7-Chloro-1,4,2-benzodithiazine

Cat. No.: B14408385
CAS No.: 82946-26-7
M. Wt: 201.7 g/mol
InChI Key: VEQGJMBSKSJELG-UHFFFAOYSA-N
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Description

7-Chloro-1,4,2-benzodithiazine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a benzene ring fused with a dithiazine ring, where a chlorine atom is substituted at the 7th position. The unique structure of this compound contributes to its wide range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,4,2-benzodithiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines with suitable aldehydes . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,4,2-benzodithiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted dithiazines .

Mechanism of Action

The mechanism of action of 7-Chloro-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit carbonic anhydrase isozymes, which play a role in various physiological processes . The exact molecular pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1,4,2-benzodithiazine is unique due to its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

82946-26-7

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

IUPAC Name

7-chloro-1,4,2-benzodithiazine

InChI

InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)11-9-4-10-6/h1-4H

InChI Key

VEQGJMBSKSJELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=CS2

Origin of Product

United States

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